N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine
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Overview
Description
N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine is a chemical compound that features a cyclopropyl group attached to a pyridine ring, which is further substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in their substituents.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include an imidazo group.
Uniqueness
N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-cyclopropyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C13H19N3/c1-2-8-14-12(3-1)10-4-7-13(15-9-10)16-11-5-6-11/h4,7,9,11-12,14H,1-3,5-6,8H2,(H,15,16) |
InChI Key |
GKPRFMCAHAATNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)NC3CC3 |
Origin of Product |
United States |
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